N6-cyclopentyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the interaction between N’-heteroaryl guanidine and polyfunctional π-acceptors in different media and conditions . The reaction conditions typically include the use of solvents, varying pH levels, and specific temperatures to achieve chemoselective orientation and regioselectivity of the cyclization reactions . Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cellobiase, which is involved in the breakdown of cellulose in fungi . This inhibition can lead to the disruption of fungal cell wall synthesis, thereby exhibiting antifungal activity. Additionally, its anticancer properties may be attributed to its ability to interfere with the signaling pathways that regulate cancer cell growth and survival .
Comparison with Similar Compounds
N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolopyrimidine derivatives, such as:
- N6-CYCLOPENTYL-N4-(3-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N6-CYCLOPENTYL-N4-(4-FLUOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
These compounds share similar core structures but differ in the substituents attached to the pyrazolopyrimidine ring. The presence of different substituents can significantly influence their biological activities and pharmacological properties.
Properties
Molecular Formula |
C17H19FN6 |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
6-N-cyclopentyl-4-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C17H19FN6/c1-24-16-14(10-19-24)15(20-13-8-6-11(18)7-9-13)22-17(23-16)21-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,20,21,22,23) |
InChI Key |
RYFJQYUGIMCCLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)NC4CCCC4 |
Origin of Product |
United States |
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